

Technical Support Center: SR9011 Formulation & Troubleshooting Guide

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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B1191708

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Introduction: The Physicochemical Challenge

SR9011 is a synthetic REV-ERB agonist with significant lipophilicity (predicted LogP > 5).[1][2] While highly potent in regulating circadian rhythm and metabolism, its poor aqueous solubility presents a major hurdle for in vivo administration, particularly when high doses (e.g., >50 mg/kg) or low injection volumes are required.[2]

This guide addresses the specific challenges of formulating SR9011 at high concentrations (>5 mg/mL), where standard protocols often fail, leading to precipitation ("crashing out"), poor bioavailability, or vehicle-induced toxicity.[1][2]

Quick Reference: Solubility Limits

Solvent / Vehicle	Solubility Limit (Approx.)	Application
DMSO	30–50 mg/mL	Primary Stock Solution
Ethanol	~14 mg/mL	Secondary Co-solvent
Water / PBS	Insoluble	Aqueous Phase (Precipitation Risk)
Standard PEG Vehicle	~2.5 – 4.0 mg/mL	IP/SC Injection (Standard Dose)
Corn Oil	~2.5 – 5.0 mg/mL	IP Injection (Slow Release)
SBE- β -CD (Cyclodextrin)	>5.0 mg/mL	IV/IP (High Solubility)

Formulation Protocols

Method A: The "Gold Standard" Solution (Recommended for IP/SC)

Best for doses up to 30-40 mg/kg (assuming 10 mL/kg dose volume).[1][2]

This formulation utilizes a co-solvent system to maintain SR9011 in solution through cosolvency and micellar encapsulation.[2]

Composition:

- 10% DMSO (Stock)[1][2][3][4]
- 40% PEG300 (or PEG400)[1][2][5]
- 5% Tween 80[1][3][4][5][6][7][8]
- 45% Saline (0.9% NaCl)[1][2][4]

Step-by-Step Preparation (Critical Order of Addition):

- Dissolve SR9011 powder in pure DMSO to create a high-concentration stock (e.g., 25 mg/mL). Vortex until completely clear.[2]
- Add the required volume of PEG300 to the DMSO stock.[2][3][6] Vortex thoroughly. Note: The solution must remain clear. If cloudy, sonicate immediately.[2]
- Add Tween 80. Vortex gently to avoid excessive foaming.[2]
- Add Saline dropwise while vortexing.
 - Crucial: Do not dump saline in all at once.[2] Rapid polarity shift causes irreversible precipitation.[2]

Method B: The High-Concentration Suspension (Oral/High-Dose IP)

Best for doses >50 mg/kg where solubility limits are exceeded.[1][2]

When a clear solution cannot be maintained at the required concentration (e.g., 10 mg/mL), a homogeneous suspension is the safest alternative to ensure accurate dosing without clogging needles.

Composition:

- 0.5% Carboxymethylcellulose Sodium (CMC-Na)[1][2]
- 0.5% Tween 80[1][6][8]
- 99% Water/Saline

Protocol:

- Weigh SR9011 powder directly into the vial.[2]
- Add a small amount of the vehicle (CMC-Na solution) to "wet" the powder.[1][2]
- Triturate or sonicate to break up clumps.[2]
- Add the remaining vehicle volume and vortex to create a uniform suspension.[2]
 - Note: Shake well immediately before every injection to ensure dose uniformity.[2]

Method C: Cyclodextrin Complexation (Advanced Solubility)

Best for IV administration or maximizing solubility without toxic co-solvents.[1][2]

Composition:

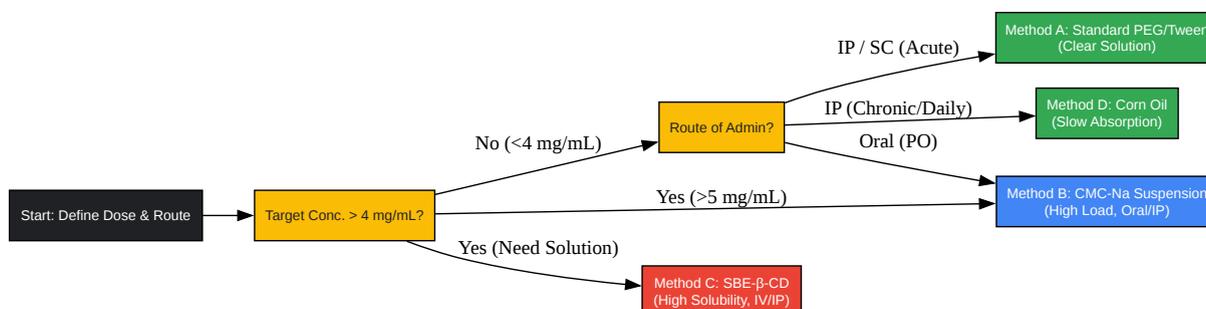
- 10% DMSO[1][3][4][5][6][8][9]
- 90% (20% SBE- β -CD in Saline)[1][2][4][5]

Protocol:

- Prepare 20% SBE- β -CD (Sulfobutyl ether-beta-cyclodextrin) in saline. Filter sterilize.[2][4]
- Dissolve SR9011 in DMSO.[2][3][8]
- Add the DMSO solution to the SBE- β -CD solution slowly with constant agitation.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct vehicle based on your experimental constraints.



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Figure 1: Decision tree for selecting the optimal SR9011 formulation based on concentration requirements and administration route.

Troubleshooting Guide (Q&A)

Q1: My solution turns cloudy immediately after adding Saline. What happened?

Diagnosis: This is "crashing out." [1][2] The hydrophobic SR9011 molecules aggregated because the water content increased the polarity of the solvent system too rapidly. Corrective Action:

- Check Order of Addition: Did you add Saline before PEG/Tween? The order DMSO -> PEG -> Tween -> Saline is non-negotiable.[1][2]
- Heat & Sonicate: Place the vial in a 37°C - 45°C water bath and sonicate for 10-20 minutes. Often, the precipitate is reversible.[2]
- Increase Co-solvent: If the concentration is high (>3 mg/mL), increase PEG300 to 50% or 60% and reduce Saline accordingly.[2] Note that high PEG can be viscous and irritating.[2]

Q2: Can I use 100% DMSO to dissolve SR9011 and inject a small volume?

Answer: No. While SR9011 is soluble in 100% DMSO, injecting pure DMSO is highly toxic to tissues.[2] It causes hemolysis, local necrosis, and severe pain (nociception).[2]

- Limit: The final DMSO concentration in the animal should generally not exceed 10-15% (v/v). [1][2]

Q3: I need to dose 100 mg/kg IP. The standard formulation volume is too high for mice.[2] What do I do?

Analysis: A 25g mouse receiving 100 mg/kg needs 2.5 mg of drug.[2]

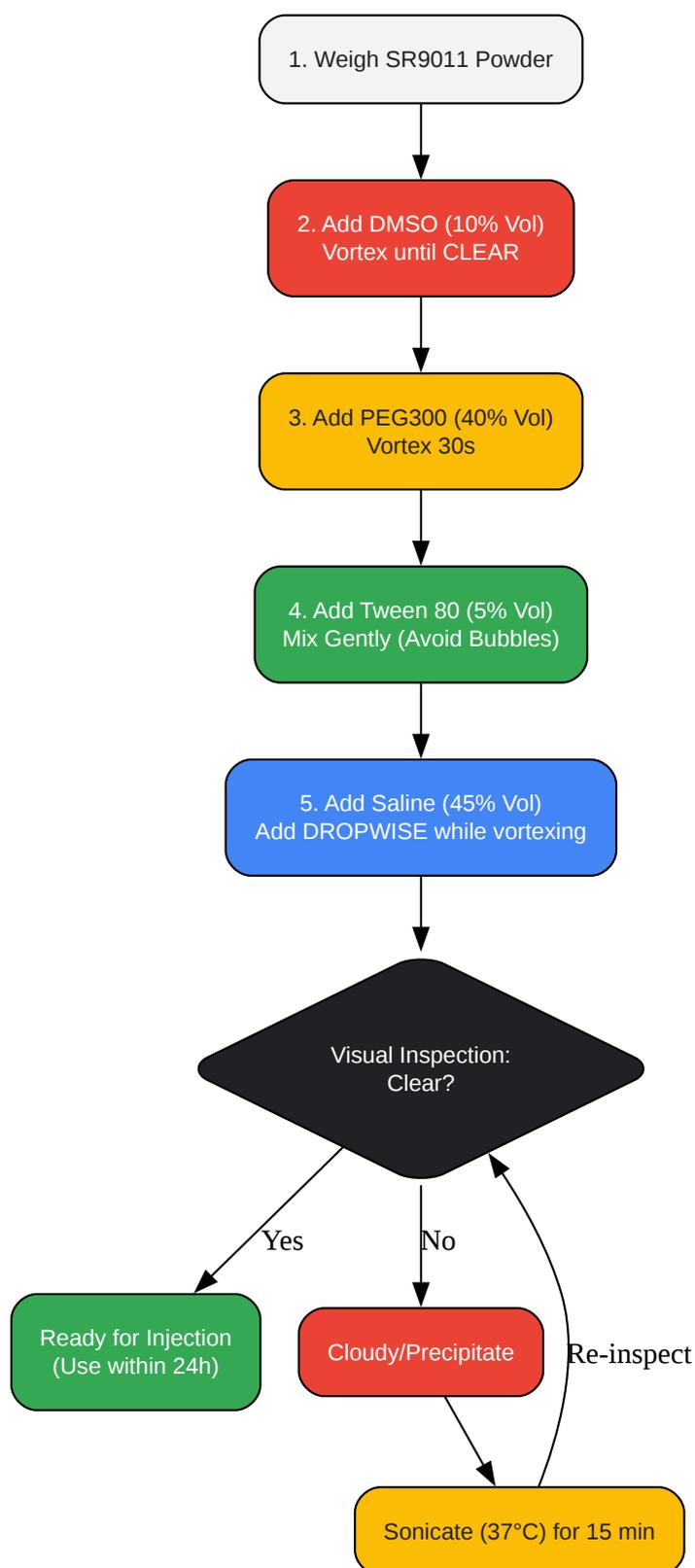
- Standard Volume (10 mL/kg): 0.25 mL injection.[2]
- Required Conc: $2.5 \text{ mg} / 0.25 \text{ mL} = 10 \text{ mg/mL}$. [2] Solution: The standard PEG/Tween vehicle will likely precipitate at 10 mg/mL.[2]
- Switch to Suspension: Use Method B (CMC-Na).[1][2] A 10 mg/mL suspension is stable and easy to inject.[2]
- Split Dosing: Administer two injections of 50 mg/kg separated by 10-15 minutes (if ethical protocols permit).

Q4: My mice are showing signs of lethargy or irritation after injection. Is it the drug or the vehicle?

Insight: The vehicle (10% DMSO + 40% PEG + 5% Tween) is hypertonic and can be irritating, especially with repeated dosing.[2] Validation Step: Always include a Vehicle Control Group (receiving the exact formulation without SR9011). If the control group shows similar distress, the issue is the vehicle toxicity, not the drug. Consider switching to the Corn Oil formulation (Method D) or SBE- β -CD (Method C) for better tolerability in chronic studies.[1][2]

Experimental Workflow: Preventing Precipitation

The following diagram details the precise mixing protocol to ensure a stable emulsion/solution.



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Figure 2: Step-by-step mixing protocol to minimize precipitation risk during formulation.

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